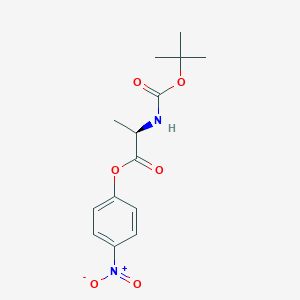![molecular formula C13H10O5 B113154 Acide 5-[(4-formylphénoxy)méthyl]furan-2-carboxylique CAS No. 881041-09-4](/img/structure/B113154.png)
Acide 5-[(4-formylphénoxy)méthyl]furan-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid is a synthetic organic compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol It is characterized by a furan ring substituted with a formylphenoxy group and a carboxylic acid group
Applications De Recherche Scientifique
5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with 4-formylphenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(4-hydroxyphenoxy)methyl]furan-2-carboxylic acid.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[(4-Isopropylphenoxy)methyl]furan-2-carboxylic acid: Similar structure but with an isopropyl group instead of a formyl group.
5-[(2,4-Difluorophenoxy)methyl]furan-2-carboxylic acid: Contains difluorophenoxy group instead of formylphenoxy group.
Uniqueness
5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid is unique due to its formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biomolecules. This makes it a valuable compound for biochemical studies and therapeutic applications .
Propriétés
IUPAC Name |
5-[(4-formylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)17-8-11-5-6-12(18-11)13(15)16/h1-7H,8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFRPACBZHRJED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-Amino-1-(2-fluorophenyl)ethyl]dimethylamine](/img/structure/B113074.png)







![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B113095.png)
![7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde](/img/structure/B113097.png)




